molecular formula C14H15NO4S B6638330 5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid

5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid

Cat. No. B6638330
M. Wt: 293.34 g/mol
InChI Key: RURNFVFFQIHSJY-UHFFFAOYSA-N
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Description

5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid, also known as DMTFCA, is a chemical compound that has gained attention in scientific research due to its potential biological activities. DMTFCA is a furan derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. Moreover, this compound has been found to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in inflammation. In vivo studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and cancer.

Advantages and Limitations for Lab Experiments

5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Moreover, further studies are needed to investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases. In addition, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid has been synthesized using different methods, including the reaction of 2,5-dimethyl-3-thiophenecarboxylic acid with ethyl chloroformate and furan-3-carboxylic acid, followed by purification through column chromatography. Another method involves the reaction of 2,5-dimethyl-3-thiophenecarboxylic acid with ethyl chloroformate and furan-3-carboxylic acid in the presence of triethylamine, followed by purification through recrystallization. Both methods have resulted in the successful synthesis of this compound with high yields.

Scientific Research Applications

5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid has been investigated for its potential biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. In vitro studies have shown that this compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. These findings suggest that this compound has potential as a therapeutic agent for various diseases.

properties

IUPAC Name

5-[1-(2,5-dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-7-4-11(9(3)20-7)8(2)15-13(16)12-5-10(6-19-12)14(17)18/h4-6,8H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNFVFFQIHSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)NC(=O)C2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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